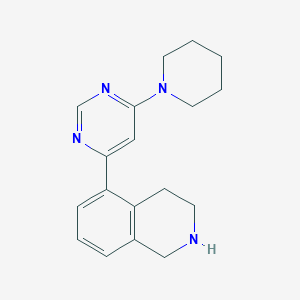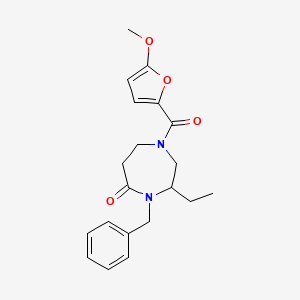![molecular formula C15H15Cl2N3O B5366622 3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5366622.png)
3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide, also known as DCPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and is known for its potential as a biological tool in various fields of study. In
作用机制
3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide works by selectively inhibiting the activity of enzymes that contain a zinc ion in their active site. It binds to the zinc ion and prevents the enzyme from carrying out its normal function. This mechanism has been used to selectively inhibit the activity of various enzymes, including metalloproteinases, histone deacetylases, and carbonic anhydrases.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide in lab experiments is its selectivity. It can be used to selectively inhibit the activity of specific enzymes, which allows researchers to study the role of these enzymes in biological processes. However, one limitation of this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide. One area of interest is the development of new drugs that target specific enzymes using this compound as a template. Another area of research is the study of this compound's effects on different cell types and its potential as a therapeutic agent for various diseases. Additionally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound.
合成方法
3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide can be synthesized by reacting 3-(3,4-dichlorophenyl)acryloyl chloride with 1H-imidazole-1-propylamine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been used by several researchers to synthesize this compound for their studies.
科学研究应用
3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been extensively used in scientific research as a biological tool due to its ability to selectively inhibit the activity of certain enzymes. It has been used to study the role of enzymes in various biological processes, including cancer, inflammation, and neurological disorders. This compound has also been used to develop new drugs that target specific enzymes.
属性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c16-13-4-2-12(10-14(13)17)3-5-15(21)19-6-1-8-20-9-7-18-11-20/h2-5,7,9-11H,1,6,8H2,(H,19,21)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUDRWUPIDKMNQ-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCN2C=CN=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCN2C=CN=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5366541.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366554.png)

![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5366569.png)
![(3R*,3aR*,7aR*)-1-(isoquinolin-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366578.png)
![N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5366592.png)
![methyl 2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5366594.png)

![methyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]butanoate](/img/structure/B5366609.png)
![4-chloro-1-[(2-methoxyphenyl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5366610.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5366618.png)

![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5366629.png)
![4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B5366633.png)